![molecular formula C17H15N3O2S2 B4233903 N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide](/img/structure/B4233903.png)
N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide
Übersicht
Beschreibung
N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, and its inhibition has been shown to be effective in the treatment of various B cell malignancies.
Wirkmechanismus
N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide targets BTK, which is a key enzyme involved in the signaling pathways of B cells. BTK plays a crucial role in the activation and proliferation of B cells, and its inhibition leads to the suppression of B cell function and survival. This ultimately results in the suppression of the immune response and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide has been shown to effectively inhibit BTK activity in vitro and in vivo. In preclinical studies, it has demonstrated significant antitumor activity in various B cell malignancies. It has also been shown to effectively suppress the immune response in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide is its specificity for BTK, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation is that it may not be effective in all B cell malignancies, and may have limited efficacy in certain patient populations.
Zukünftige Richtungen
Future research on N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide could focus on its potential in combination therapies with other agents, as well as its potential in other B cell malignancies and autoimmune diseases. Further studies could also investigate its mechanism of action and potential biomarkers for patient selection.
Wissenschaftliche Forschungsanwendungen
N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide has been extensively studied for its potential therapeutic applications in various B cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B cell lymphoma. It has also been investigated for its potential in autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-(3-methylpyridin-2-yl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-13-7-5-11-18-16(13)19-17(14-8-3-2-4-9-14)20-24(21,22)15-10-6-12-23-15/h2-12H,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKZIGMRFUQXCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=NS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)N/C(=N/S(=O)(=O)C2=CC=CS2)/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.